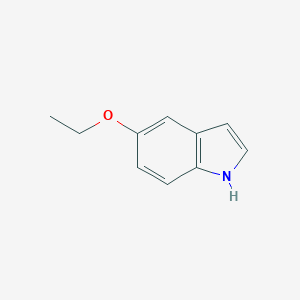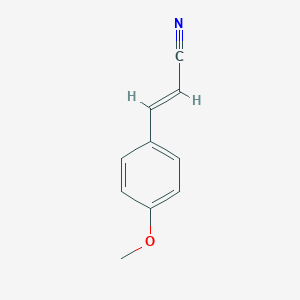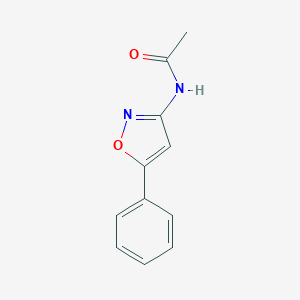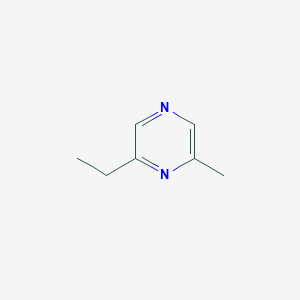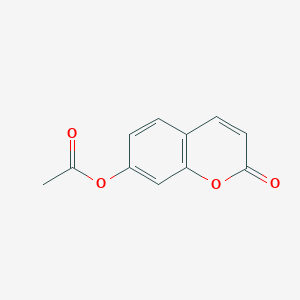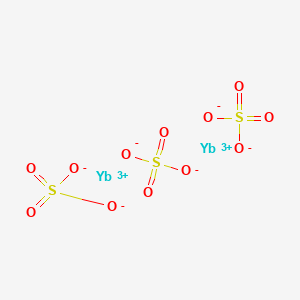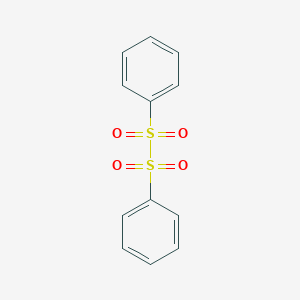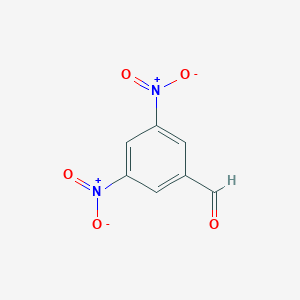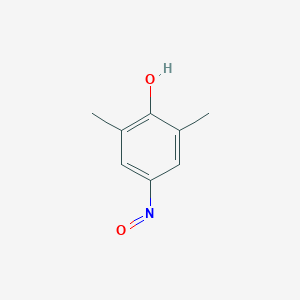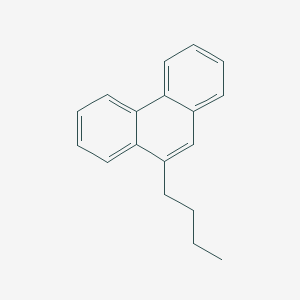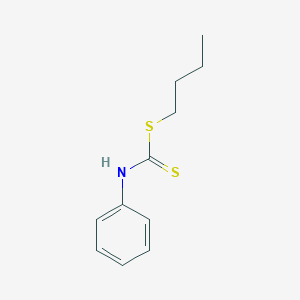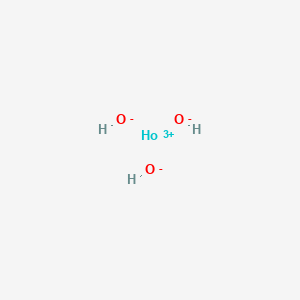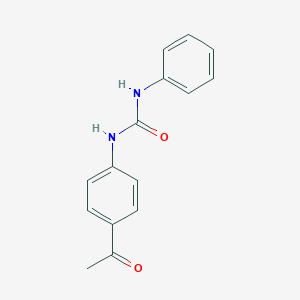
N-(4-acetylphenyl)-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-N'-phenylurea, also known as ACPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACPU is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is widely used in the field of biochemistry and pharmacology due to its ability to inhibit various enzymes and proteins.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-N'-phenylurea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-(4-acetylphenyl)-N'-phenylurea has been shown to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter in the brain. This may contribute to the anticonvulsant and cognitive-enhancing effects of N-(4-acetylphenyl)-N'-phenylurea.
Biochemische Und Physiologische Effekte
N-(4-acetylphenyl)-N'-phenylurea has been shown to have a number of biochemical and physiological effects. In addition to its enzyme-inhibiting properties, N-(4-acetylphenyl)-N'-phenylurea has been shown to reduce blood pressure and inflammation in animal models. N-(4-acetylphenyl)-N'-phenylurea has also been shown to have anticonvulsant effects, potentially through its ability to increase levels of acetylcholine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-N'-phenylurea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biochemical and physiological effects. However, there are also limitations to its use. N-(4-acetylphenyl)-N'-phenylurea has been shown to have low solubility in water, which may limit its use in some experiments. Additionally, the mechanism of action of N-(4-acetylphenyl)-N'-phenylurea is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-acetylphenyl)-N'-phenylurea. One area of interest is the development of new N-(4-acetylphenyl)-N'-phenylurea derivatives with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-N'-phenylurea and its effects on various enzymes and proteins. Finally, more studies are needed to investigate the potential therapeutic applications of N-(4-acetylphenyl)-N'-phenylurea in the treatment of various diseases and disorders.
Synthesemethoden
N-(4-acetylphenyl)-N'-phenylurea can be synthesized through a simple reaction between aniline and acetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as chloroform or toluene, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-N'-phenylurea has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit various enzymes and proteins, including acetylcholinesterase, carbonic anhydrase, and xanthine oxidase. N-(4-acetylphenyl)-N'-phenylurea has also been shown to have anticonvulsant, antihypertensive, and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
13143-03-8 |
|---|---|
Produktname |
N-(4-acetylphenyl)-N'-phenylurea |
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
1-(4-acetylphenyl)-3-phenylurea |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)12-7-9-14(10-8-12)17-15(19)16-13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17,19) |
InChI-Schlüssel |
MUCPYMKCPVNPAP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Synonyme |
N-(4-acetylphenyl)-N'-phenylurea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



